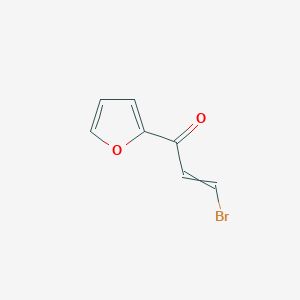
N~1~,N~1'~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two hexane chains connected by a hexane-1,6-diyl linker, each terminating in a hexylhexane-1,6-diamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) typically involves the reaction of hexane-1,6-diamine with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) is scaled up using large reactors and continuous flow processes. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted hexane derivatives.
Scientific Research Applications
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized as a stabilizer for polymers and as an additive in the production of high-performance materials.
Mechanism of Action
The mechanism of action of N1,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it can act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide): Known for its antioxidant properties and used in polymer stabilization.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Used as a stabilizer for metallic polymers and in the production of ethylene-vinyl alcohol copolymers.
Uniqueness
N~1~,N~1’~-(Hexane-1,6-diyl)bis(N~6~-hexylhexane-1,6-diamine) stands out due to its unique structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
111457-62-6 |
|---|---|
Molecular Formula |
C30H66N4 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
N-hexyl-N'-[6-[6-(hexylamino)hexylamino]hexyl]hexane-1,6-diamine |
InChI |
InChI=1S/C30H66N4/c1-3-5-7-15-23-31-25-17-9-11-19-27-33-29-21-13-14-22-30-34-28-20-12-10-18-26-32-24-16-8-6-4-2/h31-34H,3-30H2,1-2H3 |
InChI Key |
HYJMEOQHADYDGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCCCCCNCCCCCCNCCCCCCNCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


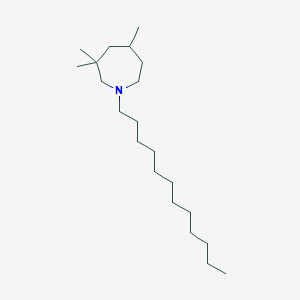
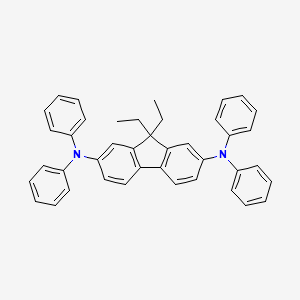
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)

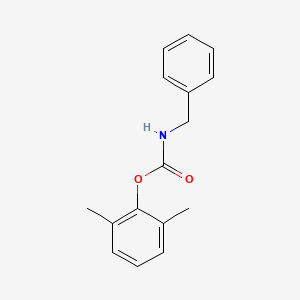

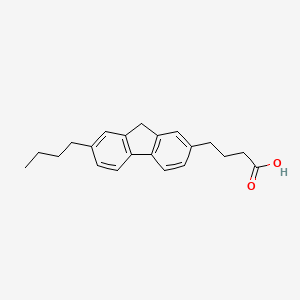
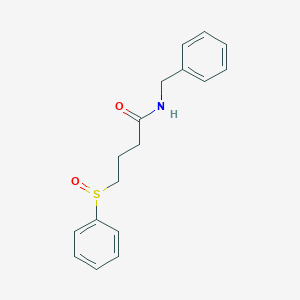
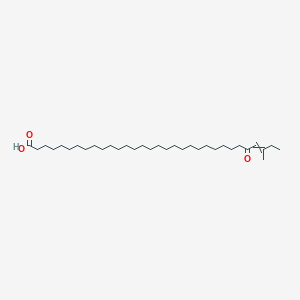
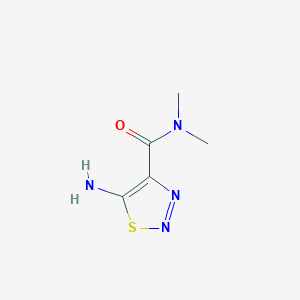
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
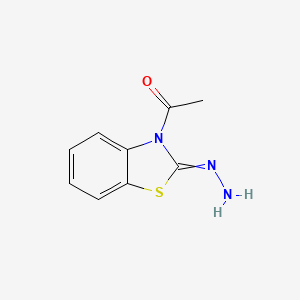
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
